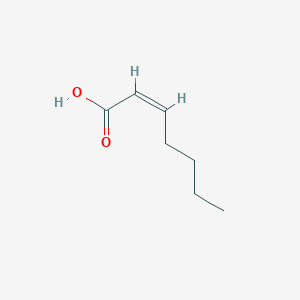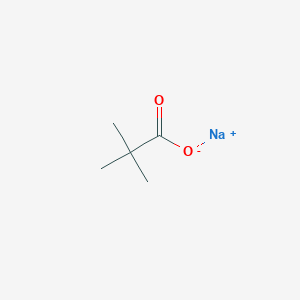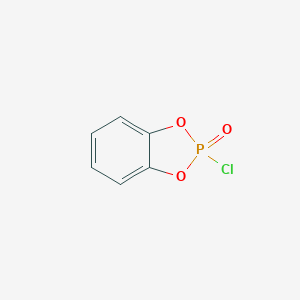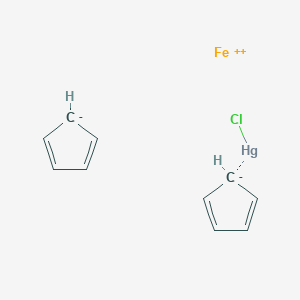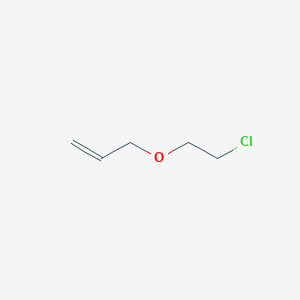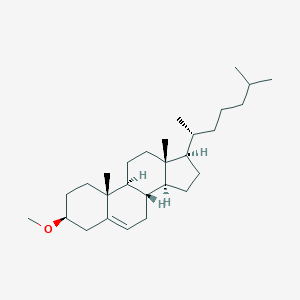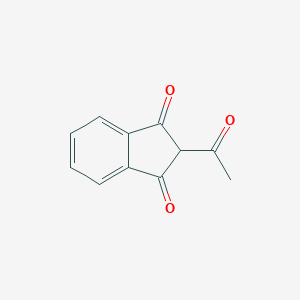
Propene-d6
Overview
Description
Propene-d6, also known as deuterated propene, is a chemical compound with the molecular formula C3D6. It is an isotopologue of propene (C3H6) where all six hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as the common hydrogen isotope. This substitution results in a compound with unique physical and chemical properties, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propene-d6 can be synthesized through several methods. One common approach involves the deuteration of propene. This process typically involves the reaction of propene with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure complete deuteration of the propene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of deuterated precursors. For example, deuterated ethanol (C2D5OD) can be converted to this compound through a series of chemical reactions, including dehydration and dehydrogenation. These processes are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propene-d6 undergoes various chemical reactions similar to its non-deuterated counterpart, propene. These reactions include:
Oxidation: this compound can be oxidized to form deuterated propylene oxide (C3D6O) or deuterated acrolein (C3D4O).
Reduction: Reduction of this compound can yield deuterated propane (C3D8).
Substitution: Halogenation reactions can replace one or more deuterium atoms with halogen atoms, resulting in compounds such as deuterated 1-bromopropane (C3D5Br).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions include deuterated derivatives of propene, such as deuterated propylene oxide, deuterated acrolein, and deuterated propane .
Scientific Research Applications
Propene-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to investigate the incorporation and metabolism of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to improve their stability and reduce metabolic degradation.
Mechanism of Action
The mechanism of action of propene-d6 involves the interaction of its deuterium atoms with various molecular targets. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises from the difference in bond strength between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds, with C-D bonds being stronger and less reactive. This property is exploited in studies of reaction mechanisms and in the design of deuterium-labeled drugs to enhance their stability .
Comparison with Similar Compounds
Propene-d6 is unique compared to other similar compounds due to the presence of deuterium atoms. Some similar compounds include:
Propene (C3H6): The non-deuterated form of propene, which is more reactive due to the presence of hydrogen atoms.
Deuterated Ethylene (C2D4): Another deuterated hydrocarbon with different chemical properties and applications.
Deuterated Butene (C4D8): A larger deuterated hydrocarbon with distinct reactivity and uses.
The uniqueness of this compound lies in its specific isotopic composition, which imparts unique physical and chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,1,2,3,3,3-hexadeuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-QNYGJALNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164851 | |
| Record name | Propene-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-52-8 | |
| Record name | Propene-d6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propene-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




